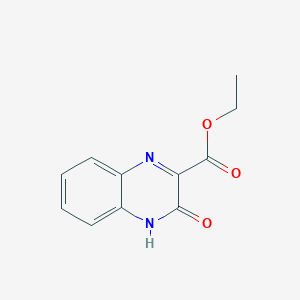

ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

Description

The exact mass of the compound Ethyl 3-hydroxyquinoxaline-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65995. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-oxo-4H-quinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIFHRBUBUHJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289987 | |

| Record name | ethyl 3-hydroxyquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36818-07-2 | |

| Record name | 36818-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-hydroxyquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its physical and spectral characteristics, details a common synthetic route, and explores its potential biological significance based on the activities of related quinoxaline derivatives.

Core Chemical and Physical Properties

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 36818-07-2 | [2][3] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 218.21 g/mol | [1][2] |

| Purity | ≥98% | [2][4] |

| Flash Point | 178.7°C | [5] |

| Storage Temperature | -20°C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While a complete set of spectra for this specific compound is not publicly available, data for structurally related compounds provide expected spectral features.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the dihydroquinoxaline ring, C=O stretching of the ester and the amide functionalities, and C-O stretching of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely exhibit signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), aromatic protons of the benzene ring, and an N-H proton.

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the ester and amide, the carbons of the aromatic ring, and the carbons of the ethyl group.

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the compound (218.21 g/mol ).

Synthesis of this compound

A common and effective method for the synthesis of the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, the reaction of o-phenylenediamine with diethyl 2-oxomalonate is a plausible and efficient route.

Reaction Mechanism

The synthesis proceeds through a cyclocondensation reaction. The more nucleophilic amino group of o-phenylenediamine attacks one of the carbonyl carbons of diethyl 2-oxomalonate, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxaline ring system.

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of quinoxaline derivatives, which can be adapted for the synthesis of this compound.[6]

Materials:

-

o-Phenylenediamine

-

Diethyl 2-oxomalonate

-

Ethanol (or another suitable solvent)

-

Catalytic amount of acid (e.g., acetic acid)

Procedure:

-

Dissolve equimolar amounts of o-phenylenediamine and diethyl 2-oxomalonate in ethanol in a round-bottom flask.

-

Add a catalytic amount of acetic acid to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Recrystallize the product from a suitable solvent to obtain the pure this compound.

Caption: A typical experimental workflow for the synthesis.

Reactivity and Potential Biological Applications

The quinoxaline ring is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.[6][7] The presence of the oxo and ester functional groups in this compound offers sites for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.

While specific biological data for the title compound is limited, the broader class of quinoxaline derivatives has shown promise in several therapeutic areas:

-

Anticancer Activity: Many quinoxaline derivatives have been investigated for their potential as anticancer agents.[6]

-

Antibacterial and Antifungal Activity: The quinoxaline scaffold is a component of some antibiotics and has been explored for the development of new antimicrobial agents.[6]

-

Anticonvulsant Activity: Certain quinoxaline derivatives have demonstrated anticonvulsant properties in preclinical studies.[6]

-

Anti-inflammatory Activity: Some compounds containing the quinoxaline core have shown anti-inflammatory effects.[6]

The diverse biological activities of quinoxaline derivatives make this compound a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to fully elucidate its chemical reactivity and pharmacological profile.

References

- 1. prepchem.com [prepchem.com]

- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a quinoxaline derivative of significant interest in medicinal chemistry and drug development. This document details the core chemical reaction, provides a detailed experimental protocol based on established methodologies for analogous compounds, and presents expected quantitative data in a structured format.

Core Synthesis Pathway: Cyclocondensation of o-Phenylenediamine and Diethyl 2-Oxomalonate

The most direct and established method for the synthesis of this compound is the cyclocondensation reaction between o-phenylenediamine and diethyl 2-oxomalonate (also known as diethyl ketomalonate). This reaction is a classic example of quinoxalinone formation, where the diamine reacts with a 1,2-dicarbonyl equivalent to form the heterocyclic ring system.

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl groups of diethyl 2-oxomalonate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable quinoxaline ring structure.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established procedures for the synthesis of structurally similar quinoxalinone derivatives.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Phenylenediamine | 108.14 | 1.08 g | 0.01 |

| Diethyl 2-oxomalonate | 174.15 | 1.74 g | 0.01 |

| Ethanol (absolute) | 46.07 | 50 mL | - |

| Glacial Acetic Acid | 60.05 | 5-10 drops | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.08 g (0.01 mol) of o-phenylenediamine in 30 mL of absolute ethanol.

-

Addition of Reagents: To the stirred solution, add 1.74 g (0.01 mol) of diethyl 2-oxomalonate. Subsequently, add 5-10 drops of glacial acetic acid as a catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Quantitative Data

The following tables summarize the expected quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | White to light brown crystalline solid | 102-104 |

| Diethyl 2-oxomalonate | C₇H₁₀O₅ | 174.15 | Colorless to pale yellow liquid | N/A |

Table 2: Expected Properties and Analytical Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molar Mass | 218.21 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Expected to be in the range of 170-190 °C |

| Yield | 70-90% (based on analogous reactions) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.1 (s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 164 (C=O, ester), 155 (C=O, amide), 140-115 (Ar-C), 62 (OCH₂), 14 (CH₃) |

| IR (KBr, cm⁻¹) | ν: 3200-3000 (N-H), 1730 (C=O, ester), 1680 (C=O, amide), 1600, 1490 (C=C, aromatic) |

| Mass Spectrometry (ESI-MS) | m/z: 219.07 [M+H]⁺, 241.05 [M+Na]⁺ |

Note: The spectroscopic data provided are predicted values based on the structure and data from similar compounds. Actual experimental values may vary slightly.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals.

An In-depth Technical Guide to the Starting Materials for Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials required for the synthesis of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthetic Strategy: Cyclocondensation

The principal and most direct method for the synthesis of this compound is the cyclocondensation reaction between an ortho-arylenediamine, specifically o-phenylenediamine , and a 1,2-dicarbonyl compound, in this case, diethyl 2-oxomalonate , also known as diethyl ketomalonate. This reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl carbon of diethyl 2-oxomalonate, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxalinone ring system.

The overall reaction can be visualized as follows:

Caption: Synthetic pathway for this compound.

Starting Materials: Properties and Procurement

A thorough understanding of the starting materials is crucial for a successful synthesis. The key reactants are o-phenylenediamine and diethyl 2-oxomalonate.

| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| o-Phenylenediamine |  | C₆H₈N₂ | 108.14 | White to yellowish crystals, soluble in hot water, ethanol, and chloroform. |

| Diethyl 2-oxomalonate |  | C₇H₁₀O₅ | 174.15 | Clear colorless to yellowish-green liquid, soluble in ethanol, diethyl ether, and chloroform.[1] |

Experimental Protocol

While a specific detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general and effective procedure can be adapted from the well-established synthesis of similar quinoxalinone derivatives. The following protocol is a representative example based on the condensation of o-phenylenediamines with α-ketoesters.

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: To the stirred solution, add diethyl 2-oxomalonate (1 to 1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the starting materials and the expected product.

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| o-Phenylenediamine | 108.14 | 102-104 | 256-258 |

| Diethyl 2-oxomalonate | 174.15 | - | 208-210 |

| This compound | 218.21 | ~173-175[2] | - |

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the synthesis and purification.

This technical guide provides a foundational understanding for researchers and professionals in drug development to approach the synthesis of this compound. The outlined starting materials and general experimental protocol, combined with the provided quantitative data and logical workflow, serve as a robust starting point for the successful preparation of this important heterocyclic compound. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the reaction.

References

In-depth Technical Guide on the Spectral Data of Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the methodologies for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents the quantitative data in structured tables, and includes a logical workflow for its synthesis and spectral analysis.

Synthesis of this compound

A common and effective method for the synthesis of quinoxaline-2,3-diones and their derivatives involves the cyclocondensation reaction between an o-phenylenediamine and a C2 synthon like diethyl oxalate. This reaction proceeds via a nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of diethyl oxalate, followed by intramolecular cyclization and elimination of ethanol to form the stable quinoxaline ring system.

The logical workflow for the synthesis and subsequent spectral analysis is outlined in the diagram below.

Caption: Logical workflow for the synthesis and spectral analysis of this compound.

Spectral Data

Due to the limited availability of published spectral data for the specific title compound, representative data from closely related analogs are presented below for comparative purposes. It is crucial to note that these values are for structurally similar but not identical molecules and should be used as a general reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Experimental Protocol:

Proton (¹H) and carbon-13 (¹³C) NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: Representative ¹H NMR Spectral Data of a Substituted Quinoxalinone Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.5 (approx.) | Singlet | 1H | N-H (amide) |

| 7.2 - 7.8 | Multiplet | 4H | Aromatic protons |

| 4.3 (approx.) | Quartet | 2H | -O-CH₂-CH₃ |

| 1.3 (approx.) | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Representative ¹³C NMR Spectral Data of a Substituted Quinoxalinone Derivative

| Chemical Shift (δ, ppm) | Assignment |

| 165 (approx.) | C=O (ester) |

| 155 (approx.) | C=O (amide) |

| 120 - 140 | Aromatic carbons |

| 62 (approx.) | -O-CH₂-CH₃ |

| 14 (approx.) | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

IR spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Table 3: Representative IR Spectral Data of a Substituted Quinoxalinone Derivative

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 (approx.) | Strong, Broad | N-H stretch (amide) |

| 1730 (approx.) | Strong | C=O stretch (ester) |

| 1680 (approx.) | Strong | C=O stretch (amide) |

| 1600, 1480 (approx.) | Medium | C=C stretch (aromatic) |

| 1250 (approx.) | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

Mass spectra are typically obtained using an electrospray ionization (ESI) or electron impact (EI) source coupled to a mass analyzer. The molecular ion peak ([M]⁺ or [M+H]⁺) is observed, confirming the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 218.07 | [M]⁺ (Calculated for C₁₁H₁₀N₂O₃) |

| 219.08 | [M+H]⁺ (Calculated for C₁₁H₁₁N₂O₃) |

This guide serves as a foundational resource for professionals engaged in the research and development of quinoxaline-based compounds. The provided methodologies and representative data offer a framework for the synthesis and characterization of this compound. Further experimental work is required to establish the precise spectral data for this specific molecule.

The Biological Versatility of the Quinoxaline Core: An In-depth Technical Guide on the Derivatives of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, stands as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide delves into the biological significance of the quinoxaline core, with a particular focus on the activities reported for derivatives of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate. While the parent compound itself is primarily a synthetic intermediate, its structural motif is central to a multitude of pharmacologically active molecules.

Diverse Pharmacological Profile of Quinoxaline Derivatives

Quinoxaline derivatives have been extensively investigated and have shown a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse range of compounds with distinct biological targets and mechanisms of action.

Anticancer and Antiproliferative Activity

A significant area of research for quinoxaline derivatives has been in oncology. These compounds have exhibited potent cytotoxic effects against various cancer cell lines. For instance, certain novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives have demonstrated stronger antiproliferative activity than established agents.[3] The proposed mechanism for some of these derivatives involves the downregulation of survivin and the activation of caspase-3, key players in apoptosis.[3] Furthermore, derivatives of ethyl 3-(arylethynyl)quinoxaline-2-carboxylate have shown substantial antiproliferative activity against human non-small cell lung carcinoma (A549) and glioblastoma (U87-MG) cell lines.[4]

Antimicrobial Activity

The quinoxaline core is also a crucial component in the development of antimicrobial agents. Various substituted quinoxalines have displayed significant antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[5][6] Antifungal properties have also been reported, with certain derivatives showing considerable activity against fungal strains.[2][5]

Anti-inflammatory and Other Activities

Beyond cancer and microbial infections, quinoxaline derivatives have been explored for their anti-inflammatory potential.[1][2] Some have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in inflammation and cancer.[7] The broader class of benzopyrazines, to which quinoxalines belong, has been associated with a range of other activities including anticonvulsant, antidiabetic, antidepressant, and antiviral properties.[1]

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro efficacy of various quinoxaline derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives | HepG2, HCT116, MCF-7 | 17.12 - 27.13 | [3] |

| Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives | A549, U87-MG | 3.3 | [4] |

| (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates | A549, HT29, T24 | 2.38 - 9.86 | [8][9] |

| N'-(2-oxoindolin-3-ylidene) and N-phenylhydrazine-carbothioamide derivatives | Various cancer cell lines | 0.81 - 4.54 | [7] |

| Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates | MCF-7, HT-29 | 0.023 - 0.049 | [10] |

Table 2: Enzyme Inhibitory Activity of Quinoxaline Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| N'-(2-oxoindolin-3-ylidene) and 2-(4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl)-N-phenylhydrazine-carbothioamide derivatives | EGFR | 0.3 - 0.4 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized experimental protocols for the synthesis and biological evaluation of quinoxaline derivatives, based on the available literature.

General Synthesis of Quinoxaline Derivatives

The synthesis of the quinoxaline scaffold often begins with the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound and its derivatives, a common starting point is the reaction of o-phenylenediamine with diethyl oxalate or a similar precursor. Further modifications can be made to the quinoxaline core to generate a library of derivatives. For instance, the carbohydrazide of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate can be reacted with various aldehydes and ketones to produce a range of N'-substituted derivatives.[7]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains can be determined using the broth microdilution method.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is prepared and standardized to a specific concentration.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activity of these compounds is critical for their development as therapeutic agents.

Apoptosis Induction Pathway

As mentioned, some quinoxaline derivatives exert their anticancer effects by inducing apoptosis. A simplified representation of this pathway is depicted below.

Caption: Proposed apoptotic pathway induced by certain quinoxaline derivatives.

Experimental Workflow for Biological Evaluation

The general workflow for the synthesis and biological evaluation of novel quinoxaline derivatives is outlined in the following diagram.

References

- 1. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of in vitro antiproliferative activity of new ethyl 3-(arylethynyl)quinoxaline-2-carboxylate and pyrido[4,3-b]quinoxalin-1(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Quinoxaline Derivatives: A Technical Guide to Therapeutic Targets and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of quinoxaline derivatives, focusing on their applications in oncology, inflammation, and neurodegenerative diseases. The document summarizes quantitative biological data, details key experimental protocols, and visualizes complex signaling pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[1] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.

Key Anticancer Targets

-

Receptor Tyrosine Kinases (RTKs): Many quinoxaline derivatives act as inhibitors of RTKs, which are critical in cancer progression.[2]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is frequently overexpressed in various cancers, and its inhibition is a key therapeutic strategy.[3][4]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are pivotal in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][5]

-

c-Met: The c-Met proto-oncogene is another important target in cancer therapy.[6]

-

-

Other Kinases:

-

Apoptosis signal-regulating kinase 1 (ASK1): Inhibition of ASK1 is an emerging strategy for treating various diseases, including cancer.[7]

-

Pim Kinases (Pim-1/2): These serine/threonine kinases are implicated in cell survival and proliferation.

-

-

Induction of Apoptosis: A primary mechanism of action for many anticancer quinoxaline derivatives is the induction of programmed cell death (apoptosis).[1][2][8] This is often achieved through the modulation of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases.[1] The tumor suppressor protein p53 also plays a crucial role in this process.[1]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected quinoxaline derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth or enzyme activity.

Table 1: Inhibition of Cancer-Related Kinases by Quinoxaline Derivatives

| Derivative ID | Target Enzyme | Inhibition/Binding Data |

| Compound 4a | EGFR | IC50: 0.3 µM |

| Compound 13 | EGFR | IC50: 0.4 µM |

| Compound 11 | EGFR | IC50: 0.6 µM |

| Compound 5 | EGFR | IC50: 0.9 µM |

| CPD4 | EGFR (L858R/T790M/C797S) | IC50: 3.04 ± 1.24 nM |

| CPD21 | EGFR (L858R/T790M/C797S) | IC50: 3.81 ± 1.80 nM |

| CPD15 | EGFR (L858R/T790M/C797S) | IC50: 6.50 ± 3.02 nM |

| CPD16 | EGFR (L858R/T790M/C797S) | IC50: 10.50 ± 1.10 nM |

| Compound 3 | VEGFR-2 | IC50: 10.27 µM |

| Compound 26e | ASK1 | IC50: 30.17 nM |

| Compound 12d | ASK1 | IC50: 49.63 nM |

| Compound 12c | ASK1 | IC50: 117.61 nM |

Table 2: Cytotoxic Activity of Quinoxaline Derivatives Against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Compound VIIIc | HCT-116 (Colon) | 2.5 |

| Compound XVa | HCT-116 (Colon) | 4.4 |

| Compound VIId | HCT-116 (Colon) | 7.8 |

| Compound 4m | A549 (Lung) | 9.32 |

| Compound VIIIa | HepG2 (Liver) | 9.8 |

| Compound 11 | MCF-7 (Breast) | 0.81 |

| Compound 13 | MCF-7 (Breast) | 0.92 |

| FQ | MDA-MB-231 (Breast) | < 16 |

| MQ | MDA-MB-231 (Breast) | < 16 |

| Compound 14 | MCF-7 (Breast) | 2.61 |

| Compound 8 | MGC-803 | 1.49 ± 0.18 |

| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 |

Signaling Pathway Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its synthesis, chemical properties, and the biological activities of structurally related compounds, offering a valuable resource for researchers in drug discovery and development.

Core Compound Information

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 36818-07-2 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Purity | 98% (as commercially available) | [1] |

| Physical Description | Not explicitly stated in reviewed literature | |

| Solubility | Not explicitly stated in reviewed literature | |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the reviewed literature, a highly analogous synthesis for a closely related compound, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, has been reported.[2] This methodology provides a strong predictive basis for the synthesis of the title compound.

Analogous Synthesis: Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate [2]

A suspension of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (5 g, 0.023 mol) in absolute ethanol (100 ml) is treated with 3N H₂SO₄ (10 ml). The reaction mixture is then refluxed for four hours. Following reflux, the solution is concentrated under reduced pressure. The resulting residue is neutralized with a sodium bicarbonate solution to dissolve any unreacted acid. The precipitate is collected by filtration under reduced pressure and washed with an excess of water. The final product is obtained by recrystallization from absolute ethanol, yielding colorless needles. This procedure resulted in a 95% yield of the analogous product.[2]

Logical Relationship of the Analogous Synthesis

Caption: Workflow for the synthesis of a structurally similar quinoxaline derivative.

Spectroscopic and Physicochemical Data

No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound was available in the reviewed literature. However, extensive crystallographic data has been reported for the analogous compound, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.[2]

Crystallographic Data for Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate [2]

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.3138 (6) Å |

| b | 13.6868 (8) Å |

| c | 10.8189 (8) Å |

| β | 102.002 (3)° |

| Volume | 1204.16 (14) ų |

| Z | 4 |

| Melting Point | 173-175 °C |

Biological Activity and Potential Applications

While no biological activity data has been published for this compound itself, the quinoxaline scaffold is a well-established pharmacophore with a broad range of reported biological activities. Derivatives of the quinoxaline core have shown potential as anticancer, anti-inflammatory, antibacterial, anticonvulsant, antifungal, antidiabetic, and antidepressant agents.[2]

Signaling Pathways and Therapeutic Targets of Quinoxaline Derivatives

Research into various quinoxaline derivatives has implicated their activity through several key signaling pathways and molecular targets relevant to cancer and inflammation.

References

The Chemistry and Therapeutic Potential of Quinoxalines: A Technical Guide

Executive Summary: Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides an in-depth analysis of the discovery, history, and significant pharmacological properties of quinoxaline derivatives, with a focus on their synthesis and anticancer effects. It serves as a technical resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows.

Discovery and History

The history of quinoxaline chemistry dates back to 1884, when German chemists O. Hinsberg and W. Körner first reported the synthesis of these bicyclic nitrogen-containing heterocycles. Their pioneering work involved the condensation reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. This fundamental reaction, now famously known as the Hinsberg-Körner synthesis, laid the groundwork for the exploration of a vast chemical space of quinoxaline derivatives.

Initially, the interest in quinoxalines was primarily academic. However, in the mid-20th century, the discovery of the antibiotic properties of naturally occurring quinoxaline-containing compounds, such as echinomycin and levomycin, sparked significant interest in their therapeutic potential. These natural products, isolated from various bacterial strains, demonstrated potent activity against Gram-positive bacteria and certain tumors. This discovery propelled the scientific community to synthesize and evaluate a multitude of quinoxaline derivatives for a wide range of pharmacological activities.

Over the decades, research has revealed that the quinoxaline scaffold is a versatile platform for drug discovery, leading to the development of compounds with anticancer, antimicrobial, antiviral, anti-inflammatory, and other therapeutic properties. The structural modifications on the quinoxaline ring system have allowed for the fine-tuning of their biological activity, selectivity, and pharmacokinetic profiles. Today, quinoxaline derivatives are integral components of several marketed drugs and are the subject of intensive research in the quest for novel therapeutic agents.

Synthesis of Quinoxaline Compounds

The synthesis of the quinoxaline core is a well-established area of organic chemistry, with a variety of methods available, ranging from the classical Hinsberg-Körner condensation to more modern and sustainable approaches.

Classical Synthesis: The Hinsberg-Körner Reaction

The most traditional and widely used method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-diketone or an α-ketoester. This reaction is typically carried out in a suitable solvent like ethanol or acetic acid and often under reflux conditions.

Physicochemical and Spectral Properties of a Representative Quinoxaline

To illustrate the fundamental characteristics of this class of compounds, the physicochemical and spectral data for a well-studied derivative, 2,3-diphenylquinoxaline, are presented below.

Physicochemical Properties of 2,3-Diphenylquinoxaline

| Property | Value | References |

| Molecular Formula | C₂₀H₁₄N₂ | [1] |

| Molecular Weight | 282.34 g/mol | [2] |

| Melting Point | 125-128 °C | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and chloroform. | [5] |

| pKa | 0.60 (for the parent quinoxaline) | [6] |

Spectral Data of 2,3-Diphenylquinoxaline

| Spectral Data Type | Key Peaks/Signals | References |

| ¹H NMR (CDCl₃) | δ 8.19 (dd, 2H), 7.78 (dd, 2H), 7.53 (m, 4H), 7.35 (m, 6H) | [7][8] |

| ¹³C NMR (CDCl₃) | δ 153.4, 141.2, 139.0, 130.0, 129.8, 129.2, 128.8, 128.3 | [7][9] |

| IR (KBr, cm⁻¹) | 3057 (Ar-H stretch), 1548 (C=N stretch), 1441, 1395, 768 | [7] |

| UV-Vis (λmax) | 292 nm | [7] |

| Mass Spectrum (m/z) | 282.12 (M⁺) | [7] |

Therapeutic Applications: Quinoxalines in Oncology

Quinoxaline derivatives have garnered significant attention in the field of oncology due to their potent and diverse anticancer activities. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and targeting of specific enzymes crucial for tumor growth and survival.

Mechanism of Action: Kinase Inhibition

A prominent mechanism through which many quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases.[10] Kinases are a family of enzymes that play a critical role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers. Quinoxaline-based compounds have been designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their enzymatic activity.[11]

A noteworthy example of a quinoxaline-based kinase inhibitor is Erdafitinib , an FDA-approved drug for the treatment of urothelial carcinoma.[12][13] Erdafitinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases (FGFR1-4).[12][13] Aberrant FGFR signaling, due to mutations, fusions, or amplifications, is a key driver in various cancers, including bladder cancer.[14][15] Erdafitinib binds to the ATP-binding pocket of FGFRs, inhibiting their autophosphorylation and downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[10][11]

Signaling Pathway: Erdafitinib Inhibition of the FGFR Pathway

Caption: Erdafitinib inhibits the FGFR signaling pathway.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

The in vitro anticancer activity of various quinoxaline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound, with lower values indicating greater activity.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Erdafitinib | FGFR1-4 expressing cells | FGFR inhibitor | 0.0012 - 0.0057 | [12] |

| Compound IV | PC-3 (Prostate) | Topoisomerase II inhibitor | 2.11 | [7] |

| Compound III | PC-3 (Prostate) | Topoisomerase II inhibitor | 4.11 | [7] |

| Compound 4i | A549 (Lung) | EGFR inhibitor | 3.902 | [16] |

Experimental Protocols

Synthesis of 2,3-Diphenylquinoxaline (Hinsberg-Körner Method)

This protocol describes the synthesis of 2,3-diphenylquinoxaline via the classical condensation reaction.[17]

Materials:

-

o-Phenylenediamine (1.1 g)

-

Benzil (2.1 g)

-

Rectified spirit (ethanol) (16 mL)

Procedure:

-

Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a round-bottom flask.

-

In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the reaction mixture on a water bath for 30 minutes.

-

After the reaction is complete, add water dropwise to the mixture until a slight cloudiness persists.

-

Cool the solution in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from rectified spirit to obtain pure 2,3-diphenylquinoxaline.

Workflow for Assessing In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Caption: Standard workflow for assessing cell cytotoxicity via MTT assay.

Conclusion and Future Perspectives

The journey of quinoxaline compounds, from their initial synthesis in the late 19th century to their current status as a cornerstone of modern medicinal chemistry, is a testament to their remarkable versatility. The foundational Hinsberg-Körner synthesis has paved the way for the development of a vast and diverse library of derivatives with a wide spectrum of biological activities. The potent anticancer properties of many quinoxalines, exemplified by the FDA-approved kinase inhibitor erdafitinib, highlight the therapeutic potential of this scaffold.

Future research in this field will likely focus on several key areas. The development of more efficient, selective, and sustainable synthetic methodologies will continue to be a priority. A deeper understanding of the molecular mechanisms of action of bioactive quinoxalines will enable the rational design of next-generation therapeutics with improved efficacy and reduced side effects. Furthermore, the exploration of novel therapeutic applications for quinoxaline derivatives beyond oncology, such as in infectious and neurodegenerative diseases, holds significant promise. The rich history and the ongoing research into quinoxaline chemistry ensure that these fascinating heterocyclic compounds will remain at the forefront of drug discovery and development for years to come.

References

- 1. 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1684-14-6 CAS MSDS (2,3-DIPHENYLQUINOXALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,3-Diphenylquinoxaline, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. CAS 1684-14-6: 2,3-Diphenylquinoxaline | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. ijiset.com [ijiset.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Frontiers | Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis [frontiersin.org]

- 11. What is the mechanism of Erdafitinib? [synapse.patsnap.com]

- 12. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]

- 13. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

An In-depth Technical Guide on Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate

This technical guide provides a comprehensive overview of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, including its chemical identifiers, available physicochemical data, and relevant experimental context. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identifiers and Properties

This compound is a heterocyclic compound belonging to the quinoxaline class. Quinoxaline derivatives are a subject of significant research interest due to their diverse pharmacological activities.[1] The primary identifiers and molecular properties for this compound are summarized below.

| Identifier | Value |

| CAS Number | 36818-07-2[2][3][4] |

| Molecular Formula | C11H10N2O3[2][3][5] |

| Molecular Weight | 218.21 g/mol [2] |

| PubChem CID | Not explicitly found for this specific ester, but the parent acid has CID 248643. |

| InChI | InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14) |

| InChIKey | MIIFHRBUBUHJMC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC2=CC=CC=C2NC1=O |

Physicochemical and Storage Data

Detailed experimental data for this compound is limited in the provided results. However, some relevant information is available.

| Property | Value/Information |

| Purity | Available in 98% purity.[5] |

| Storage Temperature | -20°C[2] |

| Physical Form | Likely a solid at room temperature. |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, the general synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] The synthesis of the parent compound, 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, can be achieved through various routes, which can then be followed by esterification.

A plausible synthetic approach would involve the reaction of o-phenylenediamine with diethyl 2-oxomalonate (diethyl mesoxalate) or a similar precursor.

General Experimental Protocol for Quinoxalinone Synthesis: A common method for synthesizing the quinoxaline core involves the cyclocondensation reaction of an o-arylenediamine with an α-dicarbonyl compound. For the synthesis of quinoxalin-2-ones, an α-keto acid or its ester can be used.

-

Reaction Setup: An o-phenylenediamine derivative and an ethyl α-ketoester (such as ethyl pyruvate or a derivative) are dissolved in a suitable solvent, like ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out. The solid can be collected by filtration, washed with a cold solvent, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol) to yield the desired quinoxalinone derivative.

Below is a generalized workflow for the synthesis of quinoxalinone derivatives.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity of Quinoxaline Derivatives

Quinoxaline derivatives are a class of compounds with a broad spectrum of pharmacological activities, making them important scaffolds in medicinal chemistry.[1][8] While specific biological data for this compound is not detailed in the provided search results, the general class of quinoxalines has been extensively studied.

-

Antimicrobial Activity: Many quinoxaline derivatives have shown potent antibacterial and antifungal properties.[1][8][9] Some have been found to be active against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.[9]

-

Anticancer Activity: Quinoxaline-based compounds have been investigated for their antitumor properties.[10] They can act as kinase inhibitors and have shown cytotoxic effects against various cancer cell lines.[11] Some derivatives are explored as dual inhibitors of EGFR and COX-2.[10]

-

Antiviral Activity: Certain quinoxaline derivatives have demonstrated antiviral activity, including against herpes simplex virus.[1][11]

-

Anti-inflammatory and Analgesic Activity: Anti-inflammatory and analgesic effects have also been reported for some quinoxaline compounds.[6][8]

-

Other Activities: Other reported biological activities include antiprotozoal, antimalarial, and neuroprotective effects.[9]

The diverse biological profile of the quinoxaline scaffold suggests that this compound could be a valuable intermediate or a candidate for further biological evaluation.

References

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. usbio.net [usbio.net]

- 3. Page loading... [guidechem.com]

- 4. This compound/CAS:36818-07-2-HXCHEM [hxchem.net]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. mtieat.org [mtieat.org]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

One-Pot Synthesis of Quinoxaline Derivatives from o-Phenylenediamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Their versatile therapeutic potential has established them as privileged scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and standardized protocols for the efficient one-pot synthesis of quinoxaline derivatives through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. Various methodologies are presented, highlighting the use of different catalytic systems and reaction conditions, with a focus on green and sustainable chemistry principles.

Introduction

The synthesis of quinoxalines has been a subject of extensive research due to their significant pharmacological applications.[1] The most fundamental and widely employed method for constructing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2] Traditional methods often require harsh reaction conditions, long reaction times, and the use of hazardous organic solvents.[2] Consequently, there has been a considerable drive towards the development of more efficient, cost-effective, and environmentally benign one-pot synthetic protocols.[1][3]

This document outlines several modern, one-pot procedures for the synthesis of quinoxaline derivatives, offering researchers a selection of methods that can be adapted based on available resources and desired outcomes. The protocols detailed below utilize a range of catalysts, from metal-based to organocatalysts, and explore various reaction media and energy sources, including room temperature and microwave-assisted synthesis.[4]

Reaction Scheme

The fundamental reaction for the synthesis of quinoxaline derivatives is depicted below:

Caption: General reaction for quinoxaline synthesis.

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data for various one-pot synthetic methods for quinoxaline derivatives, allowing for easy comparison of their efficiency and reaction conditions.

| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Method 1 | Cerium (IV) Ammonium Nitrate (CAN) (5 mol%) | Acetonitrile | Room Temp. | 20 min | 80-98 | [2] |

| Method 2 | Zinc Triflate (Zn(OTf)₂) (0.2 mmol) | Acetonitrile | Room Temp. | - | 85-91 | [2] |

| Method 3 | Iodine (I₂) (0.25 mmol) | DMSO | Room Temp. | 12 h | 80-90 | [2] |

| Method 4 | Camphorsulfonic Acid (CSA) (20 mol%) | Ethanol | Room Temp. | 2 h | up to 98 | [4] |

| Method 5 | TiO₂-Pr-SO₃H (1 mol%) | Solvent-free | Room Temp. | 10 min | 95 | [2] |

| Method 6 | Microwave Irradiation | None | 160 W | 60 sec | High | |

| Method 7 | Alumina-Supported Heteropolyoxometalates | Toluene | Room Temp. | - | up to 92 | [5] |

| Method 8 | Glacial Acetic Acid | Acetic Acid | Reflux | 2 h | up to 98 | [6][7] |

Experimental Protocols

Method 1: Cerium (IV) Ammonium Nitrate (CAN) Catalyzed Synthesis

This protocol offers a rapid and high-yielding synthesis of quinoxaline derivatives at room temperature in an aqueous medium, aligning with the principles of green chemistry.[2]

Materials:

-

o-Phenylenediamine (1 mmol)

-

1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

-

Cerium (IV) Ammonium Nitrate (CAN) (5 mol%)

-

Acetonitrile

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in acetonitrile.

-

Add CAN (5 mol%) to the mixture.

-

Stir the reaction mixture at room temperature for 20 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure quinoxaline derivative.

Caption: Workflow for CAN catalyzed synthesis.

Method 4: Camphorsulfonic Acid (CSA) Catalyzed Synthesis

This organocatalytic method provides an environmentally friendly and efficient route to quinoxaline derivatives at ambient temperature.[4]

Materials:

-

1,2-Diamine (1 mmol)

-

1,2-Dicarbonyl compound (1 mmol)

-

(1S)-(+)-10-Camphorsulfonic acid (CSA) (20 mol%)

-

Ethanol

Procedure:

-

To a solution of the 1,2-diamine (1 mmol) and 1,2-dicarbonyl compound (1 mmol) in ethanol, add CSA (20 mol%).

-

Stir the resulting mixture at room temperature for the time specified (typically around 2 hours).

-

Monitor the reaction by TLC.

-

After completion, evaporate the solvent under reduced pressure.

-

Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Method 6: Microwave-Assisted Solvent-Free Synthesis

This protocol is a green and rapid method that utilizes microwave irradiation, often leading to higher yields in significantly shorter reaction times.

Materials:

-

o-Phenylenediamine (0.01 mol)

-

Glyoxal or other 1,2-dicarbonyl compound (0.01 mol)

Procedure:

-

In a microwave-safe glass beaker, mix o-phenylenediamine (0.01 mol) and the 1,2-dicarbonyl compound (0.01 mol).

-

Cover the beaker with a watch glass.

-

Irradiate the mixture in a microwave oven at 160 watts for 60 seconds.

-

After irradiation, allow the beaker to cool to room temperature.

-

If the product is a solid, purify it by crystallization from ethanol. If it is a liquid, purify by distillation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mtieat.org [mtieat.org]

- 4. ijrar.org [ijrar.org]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols for Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties. Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate serves as a versatile starting material for the synthesis of a diverse library of quinoxaline derivatives. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel anticancer agents. The protocols and data presented are collated from recent scientific literature to aid researchers in this field.

Data Presentation: Anticancer Activity of Quinoxaline Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives synthesized from this compound and its carbohydrazide intermediate. The data, including IC50 values, are presented to allow for easy comparison of the cytotoxic and enzyme inhibitory activities of the compounds.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Quinoxaline Derivatives Against Various Cancer Cell Lines. [1][2]

| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | U87-MG (Glioblastoma) |

| Doxorubicin (Ref.) | - | - | - | - | - |

| Compound 4a | 4.54 | 3.21 | 3.87 | - | - |

| Compound 5 | 4.11 | 3.98 | 4.23 | - | - |

| Compound 9 | 6.84 | 5.54 | 8.75 | - | - |

| Compound 11 | 0.81 | 1.12 | 1.03 | - | - |

| Compound 13 | 2.91 | 1.98 | 2.45 | - | - |

| Compound VIIIc | 9 | Moderate | 2.5 | - | - |

| Compound XVa | 5.3 | - | 4.4 | - | - |

| Arylethynyl 2a | - | - | - | 3.3 | 3.3 |

| Arylethynyl 2d | - | - | - | 3.3 | 3.3 |

Table 2: In Vitro Enzyme Inhibitory Activity (IC50 in µM) of Selected Quinoxaline Derivatives. [1]

| Compound | EGFR | COX-1 | COX-2 | VEGFR-2 | Topoisomerase II |

| Erlotinib (Ref.) | - | - | - | - | - |

| Celecoxib (Ref.) | - | - | - | - | - |

| Doxorubicin (Ref.) | - | - | - | - | - |

| Compound 4a | 0.3 | 28.8 | 1.17 | - | - |

| Compound 5 | 0.9 | 40.32 | 0.83 | - | - |

| Compound 11 | 0.6 | 37.96 | 0.62 | - | - |

| Compound 13 | 0.4 | 30.41 | 0.46 | - | - |

| Compound 3 (Shahin et al.) | - | - | - | 10.27 | - |

| Compound IV (Topo II Inhibitor) | - | - | - | - | 7.529 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures from the cited literature.

Protocol 1: Synthesis of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1)

This protocol describes the synthesis of the key intermediate, a carbohydrazide derivative of the title compound.

Materials:

-

Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A mixture of ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate and hydrazine hydrate in ethanol is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired product.

Protocol 2: General Synthesis of N'-Arylidene-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazides (Schiff Bases)[1]

This protocol outlines the synthesis of Schiff base derivatives from the carbohydrazide intermediate.

Materials:

-

4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1)

-

Appropriate aromatic aldehydes (e.g., benzaldehyde, p-chlorobenzaldehyde)

-

Ethanol or Glacial acetic acid

Procedure:

-

Dissolve 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1) in the appropriate solvent (ethanol or glacial acetic acid).

-

Add an equimolar amount of the desired aromatic aldehyde.

-

Reflux the mixture for a specified time (typically 4-6 hours).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture. The precipitated solid is filtered, washed with a suitable solvent, and recrystallized to afford the pure product.

Protocol 3: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Synthesized quinoxaline derivatives

-

Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

-

Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to obtain various concentrations.

-

Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Protocol 4: Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)

This protocol provides a general method for assessing the inhibitory activity of the compounds against specific kinases.

Materials:

-

Synthesized quinoxaline derivatives

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

-

Calculate the percentage of kinase inhibition and determine the IC50 values.

Visualizations

The following diagrams illustrate key signaling pathways implicated in the anticancer activity of quinoxaline derivatives and a general workflow for their synthesis and evaluation.

References

- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate and its Derivatives in Kinase Inhibition Assays

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their structural framework serves as a versatile scaffold for the design of potent kinase inhibitors, which are crucial in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.[1][3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in various pathologies.[1][4] The quinoxaline ring system, with its nitrogen-containing bicyclic structure, can effectively interact with the ATP-binding site of kinases, leading to the inhibition of their catalytic activity.[1] This application note focuses on the utility of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate and its closely related analogs as kinase inhibitors, providing detailed protocols for their evaluation and summarizing their activity against various kinase targets. While direct inhibitory data for this compound is not extensively published, the broader family of 3-oxo-3,4-dihydroquinoxaline-2-carboxamides has shown significant promise.[5]

Chemical Structure

The core structure of interest is 3-oxo-3,4-dihydroquinoxaline, with a carboxylate or carboxamide group at the 2-position, which serves as a key pharmacophore for kinase interaction.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various derivatives of the 3-oxo-3,4-dihydroquinoxaline scaffold against different kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Table 1: Inhibitory Activity of 3-Oxo-3,4-dihydroquinoxaline Derivatives against c-Met Kinase [5]

| Compound ID | Modification on Carboxamide Nitrogen | c-Met IC50 (nM) |

| 23v | 4-(4-fluorophenoxy)phenyl | 2.31 |

| 23w | 4-(4-chlorophenoxy)phenyl | 1.91 |

| 23y | 4-(4-bromophenoxy)phenyl | 2.44 |

| Foretinib (Control) | - | 2.53 |

Table 2: Inhibitory Activity of a 3,4-dihydroquinoxalin-2(1H)-one Derivative against JNK3 [6]

| Compound ID | Description | JNK3 IC50 (nM) |

| J46-37 | Optimized derivative of (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one | < 100 |

Table 3: Antiproliferative Activity of Quinoxaline Derivatives [7]

| Compound ID | Description | Cell Line | IC50 (µM) |

| 2a | Ethyl 3-(phenylethynyl)quinoxaline-2-carboxylate | A549 | 3.3 |

| 2a | Ethyl 3-(phenylethynyl)quinoxaline-2-carboxylate | U87-MG | 3.3 |

| 2d | Ethyl 3-((4-methoxyphenyl)ethynyl)quinoxaline-2-carboxylate | A549 | 3.3 |

| 2d | Ethyl 3-((4-methoxyphenyl)ethynyl)quinoxaline-2-carboxylate | U87-MG | 3.3 |

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used to assess the inhibitory activity of quinoxaline derivatives against kinases like ASK1 and c-Met.[8][9]

Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Purified recombinant kinase (e.g., c-Met, JNK3)

-

Kinase-specific substrate

-

Test compound (e.g., this compound derivative)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the test compound solution.

-

Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]